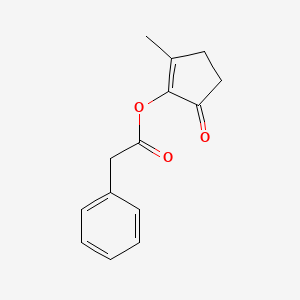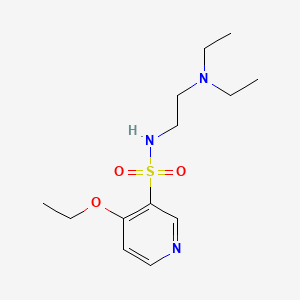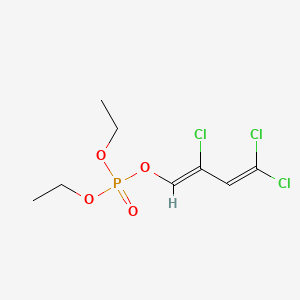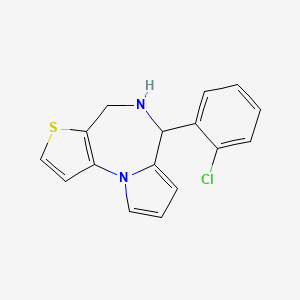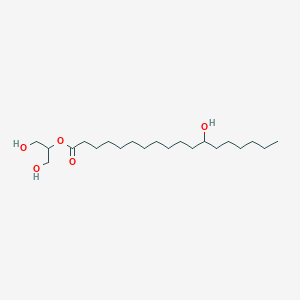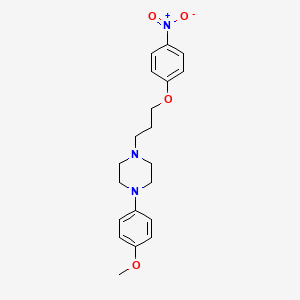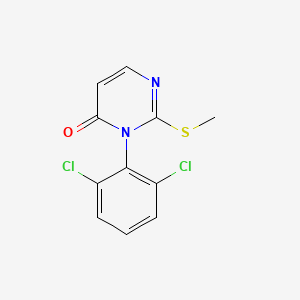
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-pirimidinona, 3-(2,6-diclorofenil)-2-(metiltio)- es un compuesto orgánico complejo con un interés significativo en varios campos científicos. Este compuesto se caracteriza por su núcleo de pirimidinona, sustituido con un grupo 2,6-diclorofenil y un grupo metiltio. Su estructura única lo hace apto para una variedad de reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4(3H)-pirimidinona, 3-(2,6-diclorofenil)-2-(metiltio)- normalmente implica la reacción de 2,6-dicloroanilina con un tiol adecuado y un precursor de pirimidinona. Las condiciones de reacción a menudo requieren un catalizador y un entorno controlado para garantizar la sustitución correcta y la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala utilizando sistemas automatizados para controlar la temperatura, la presión y las concentraciones de reactivos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4(3H)-pirimidinona, 3-(2,6-diclorofenil)-2-(metiltio)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metiltio se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: El compuesto se puede reducir para modificar el anillo de pirimidinona o los sustituyentes.
Sustitución: Los átomos de halógeno en el grupo 2,6-diclorofenil se pueden sustituir por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían, pero a menudo implican temperaturas, solventes y catalizadores específicos para impulsar las reacciones de manera eficiente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metiltio puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
4(3H)-pirimidinona, 3-(2,6-diclorofenil)-2-(metiltio)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4(3H)-pirimidinona, 3-(2,6-diclorofenil)-2-(metiltio)- implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando varias vías bioquímicas. Las vías exactas dependen de la aplicación específica y el sistema biológico en cuestión.
Comparación Con Compuestos Similares
Compuestos similares
4(3H)-pirimidinona, 3-(fenil)-2-(metiltio)-: Carece de la sustitución dicloro, lo que da como resultado una reactividad y propiedades diferentes.
4(3H)-pirimidinona, 3-(2,6-diclorofenil)-2-(etiltio)-: Estructura similar pero con un grupo etiltio en lugar de un grupo metiltio, lo que afecta su comportamiento químico.
Singularidad
La presencia del grupo 2,6-diclorofenil y el grupo metiltio en 4(3H)-pirimidinona, 3-(2,6-diclorofenil)-2-(metiltio)- lo hace único en términos de su reactividad y aplicaciones potenciales. Estos sustituyentes influyen en las propiedades electrónicas del compuesto y sus interacciones con otras moléculas, lo que lo convierte en un compuesto valioso para diversos fines de investigación e industriales.
Propiedades
Número CAS |
89069-29-4 |
|---|---|
Fórmula molecular |
C11H8Cl2N2OS |
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-6-5-9(16)15(11)10-7(12)3-2-4-8(10)13/h2-6H,1H3 |
Clave InChI |
FPGUFXQQRKRCPZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=O)N1C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


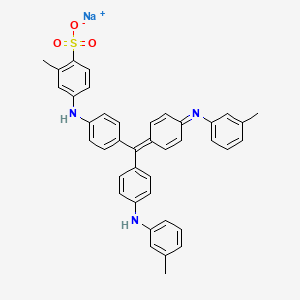

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)

